molecular formula C13H11NO2 B1603514 5-p-Tolylnicotinic acid CAS No. 893737-23-0

5-p-Tolylnicotinic acid

Cat. No.: B1603514
CAS No.: 893737-23-0
M. Wt: 213.23 g/mol
InChI Key: VMJRUHLJFKPQHV-UHFFFAOYSA-N
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Description

5-p-Tolylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a tolyl group attached to the nicotinic acid structure.

Mechanism of Action

5-p-Tolylnicotinic acid:

Mode of Action:

Niacin (vitamin B3) exists in various forms, including nicotinic acid (NA), nicotinamide (NAM), nicotinamide riboside (NR), and nicotinic acid riboside (NAR). These molecular compounds serve as precursors for essential nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). The nicotinamide moiety within these coenzymes acts as an electron donor or acceptor in numerous redox reactions catalyzed by different enzymes .

While specific details about the mode of action of this compound remain elusive, we can infer that it likely interacts with cellular pathways involving NAD and NADP. These coenzymes play critical roles in metabolism, energy production, and redox reactions.

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability, efficacy, and action.

: Boronovskiy, S. E., Kopylova, V. S., & Nartsissov, Y. R. (2024). Metabolism and Receptor Mechanisms of Niacin Action. Cell and Tissue Biology, 18, 128–147. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolylnicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, can be produced through the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common method . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions: 5-p-Tolylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tolyl group can be oxidized to form carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

5-p-Tolylnicotinic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-p-Tolylnicotinic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its efficacy in specific applications compared to other nicotinic acid derivatives.

Properties

IUPAC Name

5-(4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJRUHLJFKPQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602464
Record name 5-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-23-0
Record name 5-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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